2-(4-Methylpiperazin-1-yl)propan-1-amine
Overview
Description
2-(4-Methylpiperazin-1-yl)propan-1-amine is a N-alkylpiperazine that is piperazine substituted by a methyl and a 2-aminoethyl group at the N atoms respectively . It has a role as a human metabolite .
Molecular Structure Analysis
The molecular formula of 2-(4-Methylpiperazin-1-yl)propan-1-amine is C8H19N3 . The InChI string isInChI=1S/C8H19N3/c1-8(7-9)11-5-3-10(2)4-6-11/h8H,3-7,9H2,1-2H3
. The Canonical SMILES string is CC(CN)N1CCN(CC1)C
. Physical And Chemical Properties Analysis
The molecular weight of 2-(4-Methylpiperazin-1-yl)propan-1-amine is 157.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The topological polar surface area is 32.5 Ų .Scientific Research Applications
Synthesis of Pyrazolo-pyrazine and Pyridine Derivatives
The compound 2-(4-Methylpiperazin-1-yl)propan-1-amine has been utilized in the synthesis of pyrazolo-pyrazine and pyridine derivatives. These derivatives are significant in medicinal chemistry due to their potential therapeutic properties .
Solvating and Stabilizing Agent
This chemical has been used as a solvating and stabilizing agent in the preparation of uniform silver nanoparticles, which are less than 10nm in size. Such nanoparticles have applications in various fields including electronics, medicine, and materials science .
Potential Antidepressants
In pharmacological research, derivatives of this compound have been studied for their antidepressant properties. Specifically, 2-(4-methyl piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile has shown promise in rodent behavioral models, indicating potential as a new class of antidepressants .
Pharmaceutical Formulations
The compound is also a key ingredient in certain pharmaceutical formulations. For example, it is part of the structure of olanzapine, a medication used to treat schizophrenia and bipolar disorder .
Chemical Research and Development
As a building block in chemical synthesis, 2-(4-Methylpiperazin-1-yl)propan-1-amine is used extensively in research and development within the chemical industry to create various complex molecules for further study .
properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3/c1-8(7-9)11-5-3-10(2)4-6-11/h8H,3-7,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFHGCFNHAPPTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N1CCN(CC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586427 | |
Record name | 2-(4-Methylpiperazin-1-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpiperazin-1-yl)propan-1-amine | |
CAS RN |
70717-54-3 | |
Record name | 2-(4-Methylpiperazin-1-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-methylpiperazin-1-yl)propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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